molecular formula C11H14N4O B3074038 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline CAS No. 1018648-02-6

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

Cat. No.: B3074038
CAS No.: 1018648-02-6
M. Wt: 218.26 g/mol
InChI Key: WCMJODXTHHWMEV-UHFFFAOYSA-N
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Description

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a heterocyclic compound featuring an oxadiazole ring

Chemical Reactions Analysis

Types of Reactions

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a derivative of the 1,2,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • SMILES : CN(C)C1=NOC(=N1)CN
  • InChIKey : IASRKCSVBMWLTF-UHFFFAOYSA-N

The compound features a dimethylaniline moiety and an oxadiazole ring, which are known to contribute to various biological interactions through their ability to form hydrogen bonds and engage in π-π interactions.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that compounds similar to This compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. For instance, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells through caspase-mediated pathways. The structural features of these compounds allow for effective binding with cancer-related targets, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A series of studies have indicated that oxadiazole derivatives can inhibit the growth of various pathogens. For example, a derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Studies :
    • In vitro studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For instance, a study on similar compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutics .

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Activity TypeCompound TypeTarget Organism/Cell LineIC50/MIC Values
Antimicrobial1,2,4-Oxadiazole DerivativeStaphylococcus aureus5 µg/mL
Antimicrobial1,2,4-Oxadiazole DerivativeEscherichia coli8 µg/mL
AnticancerOxadiazole-based CompoundMCF-7 (Breast Cancer)15 µM
AnticancerOxadiazole-based CompoundHeLa (Cervical Cancer)12 µM

Properties

IUPAC Name

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJODXTHHWMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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